An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. As a derivative of the thieno[3,2-d]pyrimidine scaffold, which is a recognized pharmacophore in medicinal chemistry, a thorough understanding of its structural characterization is paramount for researchers in drug discovery and development. This document synthesizes predicted spectral data based on the analysis of the parent compound and known substituent effects, offering a robust framework for the identification and interpretation of the NMR spectra of this molecule and its analogs. Included are detailed discussions on chemical shifts (δ), coupling constants (J), and signal assignments. Furthermore, this guide presents a validated experimental protocol for the synthesis and purification of the title compound, ensuring scientific integrity and reproducibility.
Introduction: The Significance of the Thieno[3,2-d]pyrimidine Core
The thieno[3,2-d]pyrimidine fused heterocyclic system is a privileged scaffold in medicinal chemistry, bearing a structural resemblance to purines and thus interacting with a wide array of biological targets.[1] Derivatives of this core have shown a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The compound 3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, featuring an N-propyl substituent on the pyrimidine ring, represents a specific analog with potential for tailored biological activity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of organic molecules.[2] By providing detailed information about the chemical environment of ¹H and ¹³C nuclei, NMR allows for the precise mapping of a molecule's atomic connectivity and stereochemistry. This guide is intended to serve as a comprehensive reference for the NMR spectral characteristics of 3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, facilitating its identification and characterization in research and development settings.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is predicted to exhibit distinct signals corresponding to the protons of the thieno[3,2-d]pyrimidine core and the N-propyl substituent. The analysis is based on the known spectrum of the parent compound, thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, and the established effects of N-alkylation on similar heterocyclic systems. The spectrum is expected to be recorded in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, at a standard operating frequency (e.g., 400 or 500 MHz).
Thieno[3,2-d]pyrimidine Core Protons
The thiophene ring of the core structure contains two aromatic protons, H-6 and H-7, which will appear as doublets due to mutual coupling. The pyrimidine ring has one NH proton at the N-1 position.
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H-7: This proton is expected to resonate at a lower field (further downfield) compared to H-6, likely in the range of δ 7.8 - 8.2 ppm . This is due to the deshielding effect of the adjacent sulfur atom and the pyrimidine ring. It will appear as a doublet with a coupling constant of approximately J = 5.0 - 5.5 Hz .
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H-6: This proton is anticipated to appear at a slightly higher field than H-7, in the region of δ 7.0 - 7.4 ppm . It will also be a doublet with the same coupling constant, J = 5.0 - 5.5 Hz , due to its coupling with H-7.
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N1-H: The proton on the N-1 nitrogen of the pyrimidine ring is expected to be a broad singlet, characteristic of an NH proton. Its chemical shift is highly dependent on the solvent and concentration, but it is predicted to be in the range of δ 11.0 - 12.0 ppm in DMSO-d₆.
N-Propyl Substituent Protons
The N-propyl group introduces three distinct proton environments: a methylene group attached to the nitrogen (N-CH₂), a central methylene group (CH₂), and a terminal methyl group (CH₃).
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N-CH₂ (α-protons): These protons are directly attached to the nitrogen atom of the pyrimidine ring and are therefore significantly deshielded. They are expected to appear as a triplet in the range of δ 3.8 - 4.2 ppm , with a coupling constant of J ≈ 7.0 - 7.5 Hz , due to coupling with the adjacent methylene protons.
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-CH₂- (β-protons): The central methylene protons will be a sextet (or multiplet) due to coupling with both the N-CH₂ and the terminal CH₃ protons. Their chemical shift is predicted to be in the range of δ 1.6 - 1.9 ppm , with a coupling constant of J ≈ 7.0 - 7.5 Hz .
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-CH₃ (γ-protons): The terminal methyl protons are the most shielded and will therefore appear at the highest field. They are expected to be a triplet in the range of δ 0.8 - 1.1 ppm , with a coupling constant of J ≈ 7.0 - 7.5 Hz , due to coupling with the adjacent methylene protons.
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N1-H | 11.0 - 12.0 | br s | - |
| H-7 | 7.8 - 8.2 | d | 5.0 - 5.5 |
| H-6 | 7.0 - 7.4 | d | 5.0 - 5.5 |
| N-CH₂ | 3.8 - 4.2 | t | 7.0 - 7.5 |
| -CH₂- | 1.6 - 1.9 | sextet | 7.0 - 7.5 |
| -CH₃ | 0.8 - 1.1 | t | 7.0 - 7.5 |
Predicted data in DMSO-d₆.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide valuable information on the carbon framework of 3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. The chemical shifts are predicted based on the known data for the parent heterocycle and the expected influence of the N-propyl substituent.
Thieno[3,2-d]pyrimidine Core Carbons
The fused ring system contains six carbon atoms, two of which are carbonyl carbons.
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C=O (C-2 and C-4): The two carbonyl carbons of the pyrimidine-dione ring are expected to resonate at the lowest field, in the range of δ 150 - 165 ppm . The specific assignment of C-2 and C-4 can be challenging without further 2D NMR experiments but they will be in this region.
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C-7a: This is the quaternary carbon at the fusion of the two rings. It is predicted to be in the aromatic region, around δ 145 - 150 ppm .
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C-7: The CH carbon of the thiophene ring is expected to be in the range of δ 125 - 130 ppm .
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C-6: The other CH carbon of the thiophene ring will likely resonate at a slightly higher field than C-7, around δ 115 - 120 ppm .
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C-5a: This is the second quaternary carbon at the ring junction and is predicted to be in the range of δ 110 - 115 ppm .
N-Propyl Substituent Carbons
The three carbons of the propyl group will appear in the aliphatic region of the spectrum.
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N-CH₂ (α-carbon): The carbon directly attached to the nitrogen will be the most deshielded of the propyl carbons, with a predicted chemical shift of δ 40 - 45 ppm .
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-CH₂- (β-carbon): The central methylene carbon is expected to resonate in the range of δ 20 - 25 ppm .
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-CH₃ (γ-carbon): The terminal methyl carbon will be the most shielded, appearing at the highest field, around δ 10 - 15 ppm .
Summary of Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2, C-4 (C=O) | 150 - 165 |
| C-7a | 145 - 150 |
| C-7 | 125 - 130 |
| C-6 | 115 - 120 |
| C-5a | 110 - 115 |
| N-CH₂ | 40 - 45 |
| -CH₂- | 20 - 25 |
| -CH₃ | 10 - 15 |
Predicted data in DMSO-d₆.
Experimental Protocols
The following protocols describe a plausible synthesis of 3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione and the subsequent acquisition of NMR data. These methods are based on established procedures for the synthesis of N-alkylated thienopyrimidines.
Synthesis of 3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
This synthesis involves the N-alkylation of the pre-formed thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.
Caption: Synthetic workflow for 3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.
Step-by-Step Protocol:
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Reactant Preparation: To a solution of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
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Alkylation: To the stirred suspension, add 1-iodopropane (1.2 eq) dropwise at room temperature.
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Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.
NMR Sample Preparation and Data Acquisition
Protocol:
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Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
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¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 or 500 MHz spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
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¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence should be used. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
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Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Structural Verification and 2D NMR
To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is highly recommended.
Caption: 2D NMR workflow for structural confirmation.
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COSY (Correlation Spectroscopy): This experiment will reveal the coupling between adjacent protons. For the propyl group, it will show correlations between N-CH₂ and -CH₂-, and between -CH₂- and -CH₃. It will also confirm the coupling between H-6 and H-7 on the thiophene ring.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This will definitively link the proton signals of the propyl group and the thiophene ring to their corresponding carbon signals.
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HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning the quaternary carbons and confirming the position of the propyl group. For example, the N-CH₂ protons should show a correlation to the C-2 and C-4 carbonyl carbons, confirming the N-3 substitution.
Conclusion
This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral data for 3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. The predicted chemical shifts, multiplicities, and coupling constants, along with the detailed experimental protocols, offer a valuable resource for researchers working with this class of compounds. The application of 2D NMR techniques is emphasized as the gold standard for unambiguous structural elucidation. This guide serves as a foundational document to aid in the synthesis, purification, and characterization of 3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, thereby supporting its further investigation in medicinal chemistry and drug development programs.
References
- Metz, G. (Ed.). (2005). Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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PubChem. (n.d.). Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. Retrieved from [Link]
